molecular formula C10H21N B13037231 4-Methyl-4-propylcyclohexan-1-amine

4-Methyl-4-propylcyclohexan-1-amine

Cat. No.: B13037231
M. Wt: 155.28 g/mol
InChI Key: ACOZGILOWFHBPB-UHFFFAOYSA-N
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Description

4-Methyl-4-propylcyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a propyl group at the fourth position, and an amine group at the first position. This compound is part of the amine family, which are known for their wide range of applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-propylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method is to first react cyclohexanone with methyl and propyl halides in the presence of a base to form the corresponding substituted cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or a primary amine and a reducing agent such as sodium cyanoborohydride or hydrogen gas over a nickel catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-propylcyclohexan-1-amine can undergo various chemical reactions including:

    Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst are often used.

    Substitution: Reagents like acyl chlorides, aldehydes, and ketones are used in the presence of catalysts or under acidic/basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, imines, or other derivatives.

Scientific Research Applications

4-Methyl-4-propylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-4-propylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound may interact with cell membrane receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-4-propylcyclohexan-1-amine is unique due to the presence of both methyl and propyl groups on the cyclohexane ring along with the amine group. This combination of substituents provides distinct steric and electronic characteristics, influencing its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

4-methyl-4-propylcyclohexan-1-amine

InChI

InChI=1S/C10H21N/c1-3-6-10(2)7-4-9(11)5-8-10/h9H,3-8,11H2,1-2H3

InChI Key

ACOZGILOWFHBPB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC(CC1)N)C

Origin of Product

United States

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